2,6-Dibromo-3-vinylpyridine

Description

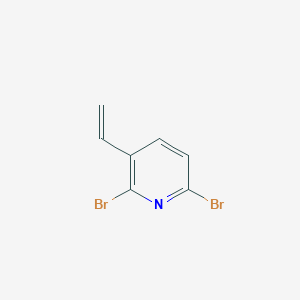

2,6-Dibromo-3-vinylpyridine is a brominated pyridine derivative featuring bromine atoms at the 2- and 6-positions and a vinyl group at the 3-position. Pyridine derivatives are widely employed in pharmaceuticals, agrochemicals, and materials science, with substituent positions critically influencing reactivity and applications.

Properties

Molecular Formula |

C7H5Br2N |

|---|---|

Molecular Weight |

262.93 g/mol |

IUPAC Name |

2,6-dibromo-3-ethenylpyridine |

InChI |

InChI=1S/C7H5Br2N/c1-2-5-3-4-6(8)10-7(5)9/h2-4H,1H2 |

InChI Key |

FDUOEZCBTIKABM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=C(N=C(C=C1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-vinylpyridine can be achieved through several methods. One common approach involves the bromination of 3-vinylpyridine using bromine or a brominating agent such as dibromohydantoin. The reaction is typically carried out in a solvent like carbon tetrachloride under controlled conditions to ensure selective bromination at the 2nd and 6th positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and specific reaction parameters, such as temperature and pressure, can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-3-vinylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines, through nucleophilic substitution reactions.

Cross-Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions to form carbon-carbon bonds with boronic acids.

Oxidation and Reduction Reactions: The vinyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form ethyl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines, in the presence of a base such as potassium carbonate, are commonly used.

Cross-Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

- Substituted pyridines

- Coupled products with various functional groups

- Oxidized or reduced derivatives of the vinyl group

Scientific Research Applications

2,6-Dibromo-3-vinylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3-vinylpyridine largely depends on its chemical reactivity. In cross-coupling reactions, it acts as an electrophile, where the bromine atoms are replaced by nucleophiles. The vinyl group can participate in various addition reactions, contributing to the formation of new carbon-carbon or carbon-heteroatom bonds . The molecular targets and pathways involved are primarily related to its role as a reactive intermediate in organic synthesis.

Comparison with Similar Compounds

2,6-Dibromo-N,N-dimethylpyridin-3-amine

- Substituents : Bromine (2,6-positions), N,N-dimethylamine (3-position).

- Molecular Formula : C₇H₈Br₂N₂ .

- Molecular Weight : 279.96 g/mol .

- Key Differences :

- The N,N-dimethylamine group is electron-donating, altering the pyridine ring’s electronic properties compared to the electron-withdrawing vinyl group in 2,6-Dibromo-3-vinylpyridine.

- Applications: Likely serves as a precursor in pharmaceutical synthesis, where dimethylamine groups facilitate nucleophilic substitutions .

2,4-Dibromo-6-chloropyridin-3-amine

- Substituents : Bromine (2,4-positions), chlorine (6-position), amine (3-position) .

- Molecular Formula : C₅H₄Br₂ClN₂.

- Key Differences: Asymmetric bromine substitution (2,4 vs. The chlorine atom introduces additional steric and electronic effects, influencing reactivity in halogen-exchange reactions .

Methyl 3-(6-bromo-5-pivalamidopyridin-3-yl)acrylate

- Substituents : Bromine (6-position), pivalamido (5-position), acrylate ester (3-position) .

- Molecular Formula : C₁₄H₁₇BrN₂O₃.

- Key Differences: The acrylate ester enables participation in polymerization or Michael addition reactions, contrasting with the vinyl group’s role in cycloadditions.

Structural and Reactivity Analysis

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups :

- Steric Effects :

Positional Isomerism

- 2,6-Dibromo vs. 2,4-Dibromo :

Data Table: Comparative Overview of Pyridine Derivatives

Research Findings and Implications

- Reactivity Trends : The vinyl group in this compound likely enhances its utility in conjugated systems (e.g., materials science) compared to amine- or ester-functionalized analogs.

- Synthetic Challenges : Bromine at the 2- and 6-positions may complicate regioselective modifications due to steric and electronic effects.

- Knowledge Gaps: Experimental data on the target compound’s physicochemical properties (e.g., solubility, melting point) are absent in the provided evidence, necessitating further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.